2-Chloro-6-nitro-4-(trifluoromethyl)aniline chemical properties
2-Chloro-6-nitro-4-(trifluoromethyl)aniline chemical properties
An In-depth Technical Guide to 2-Chloro-6-nitro-4-(trifluoromethyl)aniline
Authored by: Gemini, Senior Application Scientist
Introduction: 2-Chloro-6-nitro-4-(trifluoromethyl)aniline is a substituted aniline that serves as a crucial building block in the synthesis of various organic compounds. Its unique combination of functional groups—a reactive amino group, an electron-withdrawing nitro group, a chloro substituent, and a lipophilic trifluoromethyl group—makes it a valuable intermediate in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications for researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
2-Chloro-6-nitro-4-(trifluoromethyl)aniline, also known as 4-Amino-3-chloro-5-nitrobenzotrifluoride, is a solid at room temperature.[1] The presence of the trifluoromethyl group significantly influences its electronic properties and lipophilicity, a key consideration in drug design.[2]
| Property | Value | Source(s) |
| CAS Number | 35375-74-7 | [3] |
| Molecular Formula | C₇H₄ClF₃N₂O₂ | [3][4] |
| Molecular Weight | 240.57 g/mol | [3][4] |
| Melting Point | 113 °C | [3] |
| Boiling Point | 310.7±42.0 °C (Predicted) | [3] |
| Appearance | Yellow crystalline solid | [5] |
| Solubility | Moderately soluble in organic solvents | [1] |
Molecular Structure:
Caption: 2D Structure of 2-Chloro-6-nitro-4-(trifluoromethyl)aniline.
Spectroscopic Profile
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. These signals would likely appear as doublets due to coupling with each other. The amino (NH₂) protons would appear as a broad singlet, and its chemical shift would be solvent-dependent.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display seven unique signals, one for each carbon atom in the molecule. The carbon attached to the trifluoromethyl group would show a characteristic quartet due to coupling with the fluorine atoms.
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IR (Infrared) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the different functional groups. Key expected peaks include N-H stretching vibrations for the amine group (around 3300-3500 cm⁻¹), asymmetric and symmetric stretching of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹), C-F stretching of the trifluoromethyl group (around 1100-1300 cm⁻¹), and C-Cl stretching (around 600-800 cm⁻¹).[8][9]
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (240.57 g/mol ). The isotopic pattern of the molecular ion peak would reveal the presence of one chlorine atom (M+ and M+2 peaks with a ratio of approximately 3:1). Fragmentation patterns would likely involve the loss of the nitro group and other substituents.[10][11]
Synthesis and Reaction Pathways
The synthesis of 2-Chloro-6-nitro-4-(trifluoromethyl)aniline can be conceptualized through a multi-step process, likely starting from a more readily available substituted benzotrifluoride or aniline derivative. A plausible synthetic route involves the nitration and subsequent chlorination of a suitable precursor. For instance, the synthesis could potentially start from 4-(trifluoromethyl)aniline.
A general approach for the synthesis of related compounds involves the reaction of a substituted benzotrifluoride with ammonia at elevated temperatures.[12][13] Another approach involves the chlorination of a nitroaniline precursor.[14]
Caption: Plausible synthetic workflow for 2-Chloro-6-nitro-4-(trifluoromethyl)aniline.
Reactivity and Mechanistic Insights
The reactivity of 2-Chloro-6-nitro-4-(trifluoromethyl)aniline is governed by the interplay of its functional groups. The electron-withdrawing nature of the nitro and trifluoromethyl groups deactivates the aromatic ring towards electrophilic substitution. Conversely, these groups activate the ring for nucleophilic aromatic substitution, although the position of the chloro group may not be optimal for such reactions.
The primary reactive site is the amino group, which can undergo a variety of transformations common to anilines, such as diazotization followed by Sandmeyer or related reactions to introduce a wide range of functional groups. The nitro group can be reduced to an amino group, providing a route to diamine derivatives.
Caption: Key reactive sites of 2-Chloro-6-nitro-4-(trifluoromethyl)aniline.
Applications in Drug Discovery and Agrochemicals
Substituted anilines are pivotal intermediates in the synthesis of pharmaceuticals and agrochemicals.[15][16] The incorporation of a trifluoromethyl group is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[2]
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Pharmaceutical Synthesis: This compound can serve as a starting material for the synthesis of more complex heterocyclic structures, which are common scaffolds in many drug molecules. The presence of multiple functional groups allows for sequential and regioselective modifications.
-
Agrochemical Intermediates: Aniline derivatives are used in the production of pesticides. For example, related compounds are used in the synthesis of fipronil, a broad-spectrum insecticide.[17]
-
Dyes and Pigments: Chloro-nitroanilines are also used in the synthesis of dyes and pigments.
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling 2-Chloro-6-nitro-4-(trifluoromethyl)aniline. It is classified as hazardous, and a thorough review of the Safety Data Sheet (SDS) is essential before use.
-
Hazard Classifications: It is harmful if swallowed or in contact with skin, causes skin irritation, and may cause respiratory irritation.[18][19]
-
Precautionary Measures: Avoid contact with skin and eyes, and avoid the formation of dust and aerosols.[19] Use only with adequate ventilation.[18]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[19] A suitable respirator should be worn if ventilation is inadequate.[18]
-
First Aid: In case of contact, wash the affected area with plenty of soap and water. If inhaled, move the person to fresh air. In case of eye contact, rinse cautiously with water for several minutes. Seek immediate medical attention if symptoms persist.[19][20]
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